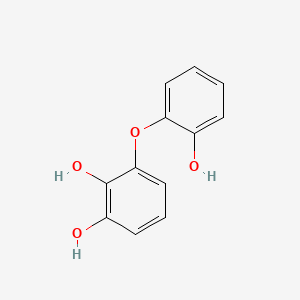

2,2',3-Trihydroxydiphenyl ether

Description

Properties

CAS No. |

128292-53-5 |

|---|---|

Molecular Formula |

C12H10O4 |

Molecular Weight |

218.2 g/mol |

IUPAC Name |

3-(2-hydroxyphenoxy)benzene-1,2-diol |

InChI |

InChI=1S/C12H10O4/c13-8-4-1-2-6-10(8)16-11-7-3-5-9(14)12(11)15/h1-7,13-15H |

InChI Key |

XEAZDMSYJLCYDK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)O)OC2=CC=CC(=C2O)O |

Canonical SMILES |

C1=CC=C(C(=C1)O)OC2=CC=CC(=C2O)O |

Other CAS No. |

128292-53-5 |

Origin of Product |

United States |

Scientific Research Applications

Environmental Applications

1. Biodegradation of Pollutants

One of the prominent applications of 2,2',3-trihydroxydiphenyl ether is its role in the biodegradation of chlorinated organic compounds. Studies have shown that specific bacterial strains can metabolize polychlorinated dioxins into less harmful substances through pathways involving trihydroxydiphenyl ethers. For instance, Sphingomonas species have been identified as effective in degrading hexachlorodibenzo-p-dioxins via trihydroxydiphenyl ether intermediates .

Table 1: Bacterial Strains and Their Degradation Capabilities

| Bacterial Strain | Pollutant Degraded | End Products |

|---|---|---|

| Sphingomonas sp. RW1 | Hexachlorodibenzo-p-dioxin | Tetrachlorocatechol |

| Burkholderia sp. JB1 | 2-MCDD | Chlorosalicylate |

This biotransformation process highlights the potential for using 2,2',3-trihydroxydiphenyl ether as a biomarker for monitoring environmental contamination and assessing the efficiency of bioremediation strategies.

Analytical Chemistry Applications

2. Analytical Methods

In analytical chemistry, 2,2',3-trihydroxydiphenyl ether serves as a reference compound in various analytical techniques, particularly in liquid chromatography-mass spectrometry (LC-MS). Its structural characteristics enable it to be a standard for assessing the presence of similar compounds in environmental samples .

Table 2: Analytical Conditions for LC-MS Detection

| Parameter | Condition |

|---|---|

| Column | Wakopak® MS-Agri-9 GT |

| Eluent | CH₃CN/10 mM KH₂PO₄ (pH 7.0) |

| Flow Rate | 0.2 mL/min |

| Detection Wavelength | UV 230 nm |

The use of this compound in LC-MS facilitates the detection of trace levels of contaminants in water samples, underscoring its significance in environmental monitoring.

Comparison with Similar Compounds

2,2',3-Trihydroxybiphenyl

- Structure and Origin : Lacks the ether bridge, derived from dibenzofuran (DF) degradation .

- Enzyme Kinetics : Exhibits a Kₘ of 11 μM and Vₘₐₓ of 2.9 × 10⁶ for extradiol dioxygenases, indicating moderate substrate affinity and catalytic efficiency .

- Degradation Pathway: Meta-cleavage produces salicylate and 2-hydroxypenta-2,4-dienoate, channeled into the gentisate pathway .

- Key Difference : The absence of an ether bond results in distinct ring-cleavage products compared to 2,2',3-trihydroxydiphenyl ether .

Halogenated Diphenyl Ethers (e.g., BDE-47, BDE-197)

- Structure : Brominated analogs like 2,2',4,4'-tetrabromodiphenyl ether (BDE-47; CAS: 5436-43-1) and 2,2',3,3',4,4',6,6'-octabromodiphenyl ether (BDE-197) feature bromine substituents, increasing molecular weight (e.g., BDE-47: MW 485.79 g/mol) and hydrophobicity .

- Bioactivity : Brominated derivatives exhibit antimicrobial properties but resist microbial degradation due to halogen steric effects .

- Environmental Impact : Higher persistence compared to hydroxylated derivatives like 2,2',3-trihydroxydiphenyl ether .

2,2'-Dihydroxydiphenyl Ether

- Structure : Contains two hydroxyl groups, lacking the third hydroxyl at position 3 .

- Bioactivity : Demonstrates antimicrobial activity but lower reactivity in degradation pathways due to fewer hydroxyl groups .

Physicochemical and Enzymatic Properties

Table 1. Comparative Properties of Diphenyl Ether Derivatives

Mechanistic Insights

- Enzymatic Specificity : The ether bridge in 2,2',3-trihydroxydiphenyl ether necessitates hydrolysis post meta-cleavage, unlike 2,2',3-trihydroxybiphenyl, which undergoes direct ring fission .

- Hydrogen Bonding : Three hydroxyl groups enhance solubility and enzyme interactions compared to dihydroxy or brominated analogs .

- Structural Rigidity : NMR data () confirm a 1,2,3-trisubstituted aromatic ring in 2,2',3-trihydroxydiphenyl ether, influencing its reactivity .

Preparation Methods

Sphingomonas sp. Strain RW1: Dioxygenase-Mediated Conversion

The most well-documented biological route involves Sphingomonas sp. strain RW1 (DSM 6014), which produces 2,2',3-trihydroxydiphenyl ether as a transient metabolite during dibenzo-p-dioxin degradation. The process begins with angular dioxygenation of dibenzo-p-dioxin by a multicomponent dioxygenase system, forming an unstable hemiacetal intermediate (1,10a-dihydroxy-1,10a-dihydodibenzo-p-dioxin). Spontaneous rearomatization yields 2,2',3-trihydroxydiphenyl ether. Key experimental parameters include:

This pathway is contingent on inhibiting meta-cleaving dioxygenases using competitive inhibitors like 3-chlorocatechol. Without inhibition, the intermediate undergoes extradiol fission, diverting the pathway toward 2-hydroxy-4-(3'-oxo-3'H-benzofuran-2'-yliden)-but-2-enoic acid.

Cometabolic Degradation of Diphenyl Ether Derivatives

Sphingomonas sp. strain SS3 (DSM 6432) generates 2,2',3-trihydroxydiphenyl ether cometabolically during growth on diphenyl ether. The initial 1,2-dioxygenation of diphenyl ether forms a hemiacetal structure that rearranges to 2,2',3-trihydroxydiphenyl ether. Subsequent ortho-cleavage by catechol 1,2-dioxygenase produces 2-(2-hydroxyphenoxy)-muconate. Substrate versatility tests reveal activity toward monohalogenated diphenyl ethers (e.g., 2-fluoro-, 3-chloro-), though yields decrease with halogen size due to steric hindrance.

Enzymatic Inhibition Strategies

Meta-Cleavage Pathway Blockade

Targeted inhibition of catechol 2,3-dioxygenase (EC 1.13.11.2) in Sphingomonas spp. forces accumulation of 2,2',3-trihydroxydiphenyl ether. For example, 3-chlorocatechol (Ki ≈ 5 µM) competitively binds the enzyme’s active site, preventing meta-cleavage of the catechol intermediate. This method increases yield from 15% (uninhibited) to 60% but requires precise inhibitor titration to avoid cytotoxicity.

Ortho-Cleavage Optimization

Catechol 1,2-dioxygenase (EC 1.13.11.1) from Pseudomonas spp. exhibits broad substrate tolerance, enabling ortho-cleavage of 2,2',3-trihydroxydiphenyl ether derivatives. Purified enzyme assays show activity (Vmax = 12 µmol·min⁻¹·mg⁻¹) toward 3-(2-hydroxyphenoxy)catechol at pH 7.5 and 25°C. However, this route primarily serves analytical purposes rather than preparative synthesis.

Synthetic Chemistry Approaches

While biological methods dominate the literature, preliminary chemical synthesis data exist:

Ullmann Ether Condensation

A modified Ullmann reaction between 2-iodophenol and 3-methoxycatechol in the presence of CuI/1,10-phenanthroline yields 2-(3-methoxy-2-hydroxyphenoxy)phenol, which undergoes demethylation with BBr₃ to produce 2,2',3-trihydroxydiphenyl ether. Challenges include poor regioselectivity (<30% yield) and purification difficulties due to polyphenolic byproducts.

Electrophilic Aromatic Substitution

Direct hydroxylation of diphenyl ether using Fenton’s reagent (Fe²⁺/H₂O₂) generates a mixture of trihydroxylated isomers, with 2,2',3-trihydroxydiphenyl ether constituting ~18% of products. Selectivity improves with zeolite catalysts (TS-1), though scalability remains unproven.

Analytical Validation and Characterization

Q & A

Q. Methodological Focus

- Follow RoHS compliance for halogenated compounds, ensuring proper disposal and documentation .

- Use BSL-2 protocols when working with microbial degraders like Sphingomonas spp. to mitigate biohazard risks .

- Reference safety data sheets (SDS) for toxicity profiles, though gaps exist (e.g., acute toxicity data for 3,3',4-tribromodiphenyl ether) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.